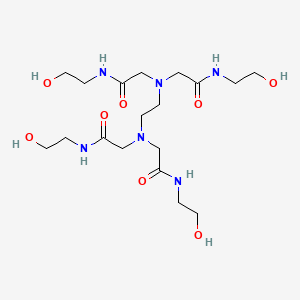
2,2',2'',2'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(N-(2-hydroxyethyl)acetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,2’‘,2’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(N-(2-hydroxyethyl)acetamide) is a complex organic compound known for its unique structure and potential applications in various fields. This compound features multiple functional groups, including amine and hydroxyl groups, which contribute to its reactivity and versatility in chemical synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(N-(2-hydroxyethyl)acetamide) typically involves the reaction of ethylenediamine with N-(2-hydroxyethyl)acetamide under controlled conditions. The process can be summarized as follows:
Starting Materials: Ethylenediamine and N-(2-hydroxyethyl)acetamide.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as ethanol or methanol, at an elevated temperature (around 60-80°C) with continuous stirring.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,2’‘,2’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(N-(2-hydroxyethyl)acetamide) undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amine groups can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce secondary or tertiary amines.
Applications De Recherche Scientifique
2,2’,2’‘,2’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(N-(2-hydroxyethyl)acetamide) has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2,2’,2’‘,2’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(N-(2-hydroxyethyl)acetamide) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form stable complexes with metal ions and other molecules, influencing various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,2’‘,2’‘’-(Ethane-1,2-diylbis(azanetriyl))tetraacetic acid: Similar structure but with acetic acid groups instead of N-(2-hydroxyethyl)acetamide.
Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate: Contains ethylene glycol units and acetate groups.
Uniqueness
2,2’,2’‘,2’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(N-(2-hydroxyethyl)acetamide) is unique due to its combination of amine and hydroxyl groups, which provide a versatile platform for various chemical modifications and applications. Its ability to form stable complexes with metal ions and other molecules sets it apart from similar compounds.
Propriétés
Formule moléculaire |
C18H36N6O8 |
|---|---|
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
2-[2-[bis[2-(2-hydroxyethylamino)-2-oxoethyl]amino]ethyl-[2-(2-hydroxyethylamino)-2-oxoethyl]amino]-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C18H36N6O8/c25-7-1-19-15(29)11-23(12-16(30)20-2-8-26)5-6-24(13-17(31)21-3-9-27)14-18(32)22-4-10-28/h25-28H,1-14H2,(H,19,29)(H,20,30)(H,21,31)(H,22,32) |
Clé InChI |
FGRXXPJKCCTANH-UHFFFAOYSA-N |
SMILES canonique |
C(CO)NC(=O)CN(CCN(CC(=O)NCCO)CC(=O)NCCO)CC(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


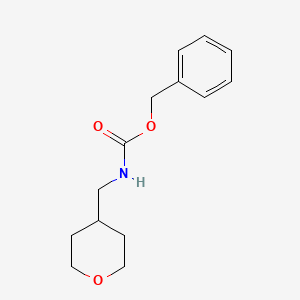
![Pyrimido[5,4-c]pyridazin-8-amine](/img/structure/B12974295.png)
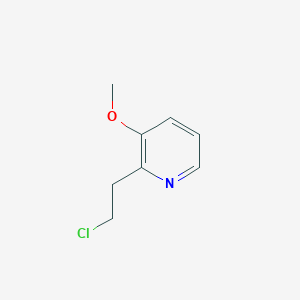
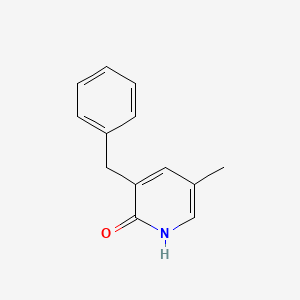
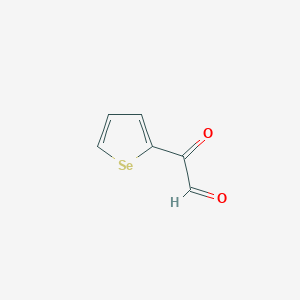
![1-(2-(Trifluoromethyl)benzo[d]thiazol-6-yl)ethanone](/img/structure/B12974313.png)
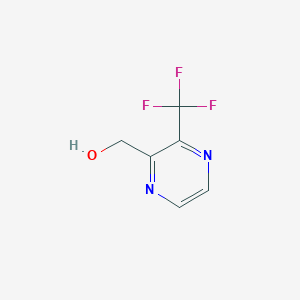
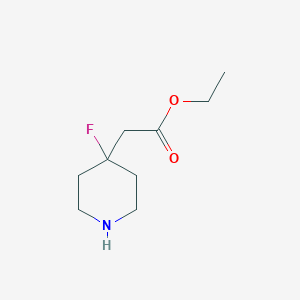
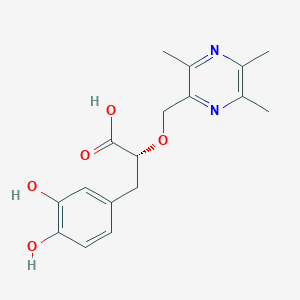
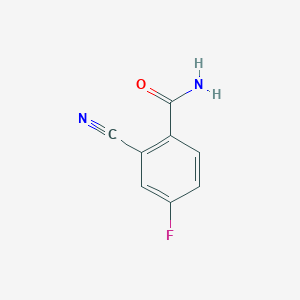
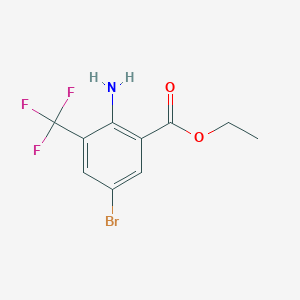

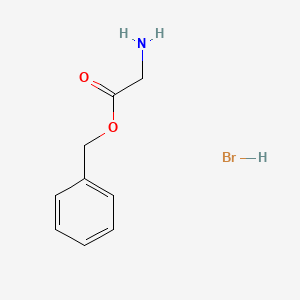
![2,4,4-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B12974367.png)
